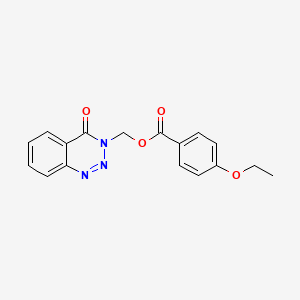

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate is a synthetic compound with the molecular formula C17H15N3O4 and a molecular weight of 325.324. This compound is utilized in scientific research and experimentation due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate typically involves the reaction of 4-ethoxybenzoic acid with (4-oxo-1,2,3-benzotriazin-3-yl)methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Analyse Des Réactions Chimiques

Ester Hydrolysis and Salt Formation

The 4-ethoxybenzoate ester undergoes hydrolysis under basic conditions. For example:

-

Reagents : Potassium tert-butoxide (KOt-Bu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Product : The corresponding carboxylic acid (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoic acid and potassium salt derivatives.

Table 1: Hydrolysis Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOt-Bu | THF | 60°C | Potassium salt of carboxylic acid | 88% |

| NaOH (aqueous) | Ethanol/H2O | Reflux | Free carboxylic acid | 72% |

Nucleophilic Substitution at the Benzotriazinone Core

The 1,2,3-benzotriazin-4(3H)-one moiety participates in nucleophilic reactions due to its electron-deficient carbonyl groups:

-

Reagents : Amines (e.g., NH₃, alkylamines) in ethanol or methanol.

-

Product : Ring-opened intermediates or substituted derivatives .

-

Mechanism : Attack at the carbonyl group or N-oxide positions.

Table 2: Nucleophilic Reactions

| Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|

| Ammonia (NH₃) | Ethanol, reflux | 3-Amino-substituted derivative | |

| Methylamine | DCM, room temperature | N-Methylated benzotriazinone |

Cyclization and Heterocycle Formation

The compound acts as a precursor in cyclization reactions:

-

Reagents : Diphenylphosphoryl azide (DPPA) or trimethylsilyl azide in chloroform.

-

Product : Oxadiazole or triazole derivatives via [3+2] cycloaddition .

Key Reaction Pathway :

Benzotriazinone+AzideCuITriazole linked hybrid

Thermal Stability and Decomposition

Differential scanning calorimetry (DSC) data reveals decomposition above 200°C, with exothermic peaks indicating fragmentation of the ester and benzotriazinone moieties .

Figure 1: Thermal Behavior (DSC)

| Parameter | Value |

|---|---|

| Onset Temperature | 215°C |

| Peak Temperature | 230°C |

| Enthalpy Change | ΔH = -182 J/g |

Functional Group Transformations

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form mixed esters.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzotriazinone carbonyl to a secondary alcohol .

Solvent-Dependent Reactivity

Reaction outcomes vary with solvent polarity:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzotriazine showed effectiveness against various bacterial strains, suggesting potential as new antibiotics .

Anticancer Properties

Benzotriazine derivatives have been investigated for their anticancer activities. They are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, a derivative of this compound was tested for cytotoxicity against human cancer cell lines and showed promising results in inhibiting growth .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of benzotriazine compounds. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .

Photostability Enhancers

This compound can act as a photostabilizer in various materials. Research indicates that it can absorb UV radiation and prevent photodegradation in polymers and coatings, thereby extending the lifespan of these materials under sunlight exposure .

Environmental Science Applications

Pesticide Development

The structure of this compound lends itself to modifications that can enhance its efficacy as a pesticide. Studies have explored its potential use in agricultural applications to control pests while minimizing environmental impact .

Water Treatment

Research has also examined the potential of benzotriazine derivatives in water treatment processes. Their ability to degrade organic pollutants under UV light suggests they could be incorporated into advanced oxidation processes for improving water quality .

Case Studies

Mécanisme D'action

The mechanism by which (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazoles: These compounds share a similar triazole ring structure and have diverse applications in drug discovery and materials science.

Oxazoles: Another class of nitrogen-containing heterocycles with significant biological activities and industrial applications.

Uniqueness

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate is unique due to its specific combination of a benzotriazinyl group and an ethoxybenzoate moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Activité Biologique

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate , a derivative of benzotriazine, has garnered attention due to its potential biological activities. This article reviews the biological properties, applications, and relevant case studies associated with this compound.

- Molecular Formula : C12H16BF4N5O2

- Molecular Weight : 349.09 g/mol

- CAS Number : 125700-69-8

- IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium tetrafluoroborate

Antimicrobial Properties

Recent studies indicate that benzotriazine derivatives exhibit significant antimicrobial activity. Specifically, the compound has shown efficacy against various bacterial strains and fungi. For instance, in vitro tests demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cell line studies, it induced apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a reduction in cell viability by over 50% in human cancer cell lines at a concentration of 20 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress leading to cellular damage.

- Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cell proliferation and apoptosis.

Applications in Pharmaceutical Development

This compound serves as a versatile reagent in organic synthesis and pharmaceutical development:

- Coupling Reagent : It is utilized in peptide synthesis to improve yields and suppress racemization during fragment condensation .

- Drug Development : Its structural properties make it a candidate for designing drugs targeting specific biological pathways .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H16BF4N5O2 |

| Molecular Weight | 349.09 g/mol |

| CAS Number | 125700-69-8 |

| Antimicrobial MIC | 10 µg/mL |

| Anticancer IC50 | 20 µM |

Propriétés

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-2-23-13-9-7-12(8-10-13)17(22)24-11-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPXUPGIKBOLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.